molecular formula C8H7BrN2O2S B11782914 4-Bromo-3-(methylsulfonyl)-1H-indazole

4-Bromo-3-(methylsulfonyl)-1H-indazole

Katalognummer: B11782914
Molekulargewicht: 275.12 g/mol
InChI-Schlüssel: FCXXNIPRGFTCFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(methylsulfonyl)-1H-indazole is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom and a methylsulfonyl group on the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methylsulfonyl)-1H-indazole typically involves the bromination of 3-(methylsulfonyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the preparation of 3-(methylsulfonyl)-1H-indazole followed by bromination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-(methylsulfonyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone or sulfoxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in dichloromethane.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed

    Substitution: Formation of 3-(methylsulfonyl)-1H-indazole derivatives.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of 3-(methylsulfonyl)-1H-indazole.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(methylsulfonyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-(methylsulfonyl)-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-1H-indazole: Lacks the methylsulfonyl group, making it less polar.

    3-(Methylsulfonyl)-1H-indazole: Lacks the bromine atom, affecting its reactivity.

    4-Chloro-3-(methylsulfonyl)-1H-indazole: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-(methylsulfonyl)-1H-indazole is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7BrN2O2S

Molekulargewicht

275.12 g/mol

IUPAC-Name

4-bromo-3-methylsulfonyl-2H-indazole

InChI

InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11)

InChI-Schlüssel

FCXXNIPRGFTCFZ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=C2C(=NN1)C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.